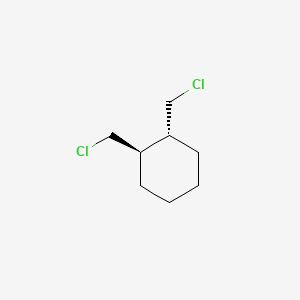

(1R,2R)-1,2-双(氯甲基)环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1R,2R)-1,2-bis(chloromethyl)cyclohexane” is a chemical compound with the molecular formula C8H14Cl2 . It has two defined stereocentres .

Molecular Structure Analysis

This compound contains a total of 24 bonds, including 10 non-H bonds and 1 six-membered ring . It consists of 14 Hydrogen atoms, 8 Carbon atoms, and 2 Chlorine atoms .Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 45.8±3.0 kJ/mol . It has a molar refractivity of 46.8±0.3 cm3 . The compound has no H bond acceptors or donors, and it has 2 freely rotating bonds .科学研究应用

胺的甲基化

该化合物已被用于一种新颖的伯胺甲基化方法中。具体而言,涉及氯甲基三乙氧基硅烷和(1R,2R)-双(甲基氨基)环己烷的反应导致双硅基化化合物,该化合物在溶胶-凝胶水解后没有形成预期的桥连倍半硅氧烷,而是产生了二氧化硅和(1R,2R)-双(二甲基氨基)环己烷。该反应途径已被提议作为伯胺选择性单甲基化的新途径 (Adima 等,2004).

发光特性和光学材料

(1R,2R)-N1,N2-双(吡啶基甲基)环己烷-1,2-二胺衍生物与 CdI2 的反应导致手性单核配合物和一维聚合链的形成。配体的位向异构影响了这些配合物的结构。值得注意的是,这些化合物表现出发光特性,表明在光学材料中具有潜在应用。发现这些配合物的粉末二次谐波产生 (SHG) 效率很高,表明它们在光学应用中很有前景 (Cheng 等,2013).

有机合成中的催化活性

源自(1R,2R)-1,2-二氨基环己烷的手性 1,2-二亚氨基膦被用于合成钯(II)配合物。然后将这些配合物用作烯丙基烷基化反应中的催化剂。这些配合物的合成、结构表征和催化活性表明它们在提高有机合成过程效率方面具有重要意义 (Sauthier 等,2000).

用于高效液相色谱 (HPLC) 的手性固定相

制备了在孔壁中通过共价键桥联(1R,2R)-双-(脲基)-环己烷的介孔有机-无机球体,并将其用作 HPLC 的新型手性固定相。由于其高的手性配体负载量和表面积,该杂化材料在分离对映异构体方面表现出高效率,即使在高样品负载和高流速下也是如此。该材料的特性表明其在先进色谱分离中的应用潜力 (Zhu 等,2008).

作用机制

Target of Action

Similar compounds, such as alkyl halides, are known to undergo elimination reactions .

Mode of Action

(1R,2R)-1,2-bis(chloromethyl)cyclohexane, also known as trans-1,2-Bis(chloromethyl)cyclohexane, is likely to interact with its targets through elimination reactions. In such reactions, two atoms or groups of atoms are removed from a molecule, often with the formation of a double bond .

Biochemical Pathways

It is known that alkyl halides, a class of compounds to which (1r,2r)-1,2-bis(chloromethyl)cyclohexane belongs, can participate in elimination reactions, leading to the formation of more substituted alkenes .

Result of Action

It is known that the compound can be used in the synthesis of α,β-unsaturated dioxanes, dioxolanes, and dioxepanes .

属性

IUPAC Name |

(1R,2R)-1,2-bis(chloromethyl)cyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVHONKNAYUVGV-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712315 |

Source

|

| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61169-66-2 |

Source

|

| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)